[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol
Description
This compound belongs to the bicyclic ether family, featuring a 2-oxabicyclo[2.2.1]heptane core with a methyl group at the 1-position and a hydroxymethyl (-CH₂OH) substituent at the 5-position. Its stereochemistry (1R,4S,5S) is critical for its spatial arrangement and interactions.
Properties
IUPAC Name |
[(1R,4S,5S)-1-methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8-2-6(4-9)7(3-8)5-10-8/h6-7,9H,2-5H2,1H3/t6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQLULFEWALDFA-BWZBUEFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CO1)C(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](CO1)[C@H](C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the oxabicycloheptane ring structure in a highly stereoselective manner. The reaction conditions often include the use of a strong base as a promoter and an electron-withdrawing N-protective group in the substrates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the Diels-Alder reaction and the availability of starting materials make it a feasible method for industrial production.
Chemical Reactions Analysis
Types of Reactions
[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or aldehydes, reduction can produce alcohols, and substitution can result in various substituted derivatives of the original compound.
Scientific Research Applications
[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials due to its reactive nature and stability.
Mechanism of Action
The mechanism of action of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol involves its interaction with molecular targets through its functional groups. The oxabicycloheptane ring structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Observations
- Steric and Electronic Effects : The methyl group in the target compound increases steric hindrance compared to prostaglandin analogs with flexible chains. The hydroxymethyl group enhances hydrophilicity relative to amine or carbamate derivatives .
- Synthetic Utility: Compounds like tert-butyl carbamates and dimethanol derivatives are prioritized for stability and modularity in drug development .
Biological Activity
[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol is a bicyclic compound with a unique stereochemical configuration that influences its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a methyl group at the 1-position and a hydroxymethyl group at the 5-position of the oxabicyclo[2.2.1]heptane framework. Its molecular formula is , and it has a molecular weight of approximately 141.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| CAS Number | 2490344-79-9 |
Research indicates that compounds with similar bicyclic structures can act as enzyme inhibitors or receptor modulators. The interaction with molecular targets is facilitated by the compound's ability to fit into specific binding sites on enzymes or receptors, potentially influencing various biological pathways.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- Compounds structurally related to this compound have been studied for their potential as enzyme inhibitors in metabolic pathways (source: ).
- For instance, studies on related bicyclic compounds have demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammation pathways.
-
Receptor Modulation :
- Analogous compounds have shown promise in modulating neurotransmitter receptors, potentially impacting neurological functions (source: ).
- Research into similar bicyclic structures has revealed their potential as therapeutic agents in treating conditions like anxiety and depression through modulation of serotonin receptors.
- Antioxidant Activity :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| [(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol | Contains an aminomethyl group | Exhibits significant enzyme inhibition |
| [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptanone | Contains a carbonyl instead of hydroxymethyl | Different reactivity profile; potential for ketone reactivity |
| [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptanoic acid | Contains a carboxylic acid group | Affects solubility and reactivity; potential anti-inflammatory effects |
Q & A
Basic Research Questions
Q. How can the synthesis of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol be optimized for high enantiomeric purity?
- Methodological Answer : Utilize Diels-Alder reactions with chiral auxiliaries or enantioselective catalysis. For example, bicyclic ether precursors (e.g., 2-oxabicyclo[2.2.1]heptane derivatives) can be synthesized via Lewis acid-catalyzed cycloaddition, followed by stereospecific reduction of ketone intermediates to the methanol derivative . Chiral HPLC or capillary electrophoresis should validate enantiopurity (>98% ee) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Combine X-ray crystallography (for absolute stereochemistry confirmation, as demonstrated in bicyclo[2.2.1]heptane derivatives ), /-NMR with DEPT-135 for hydroxyl group identification, and high-resolution mass spectrometry (HRMS) to confirm molecular formula. Polarimetry can supplement chiral purity assessment .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation of the hydroxyl group. Solubility in methanol or DMSO (≥100 mg/mL) allows stock solutions to be prepared for short-term use, but avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments reported for this compound?
- Methodological Answer : Perform comparative analysis using vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) alongside computational simulations (DFT at B3LYP/6-31G* level). Cross-validate with single-crystal X-ray data, as done for structurally similar prostaglandin analogs .
Q. What strategies are effective for studying metabolic pathways involving this bicyclic methanol derivative?
- Methodological Answer : Use -radiolabeled analogs in in vitro hepatocyte assays to track metabolic fate. LC-MS/MS can identify phase I/II metabolites, while molecular docking studies (e.g., AutoDock Vina) predict interactions with cytochrome P450 enzymes, leveraging structural data from related compounds like U46619 .
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for proposed reaction pathways (e.g., oxidation of the hydroxyl group). Compare with experimental kinetic data (Arrhenius plots) from controlled reactions. Molecular dynamics simulations can model solvent effects .
Q. What experimental approaches address discrepancies in reported solubility data?
- Methodological Answer : Validate solubility using a shake-flask method with UV-Vis or HPLC quantification. Control temperature (±0.1°C) and use saturated solutions filtered through 0.22 µm PTFE membranes. Compare results across solvents (e.g., PBS vs. DMF) to reconcile literature inconsistencies .
Q. How does the compound’s bicyclic framework influence its activity in enzyme inhibition assays?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified bridgehead substituents. Use kinetic assays (e.g., fluorescence polarization) to measure values against target enzymes. Correlate steric/electronic effects (Hammett σ values) with activity trends .
Q. What thermodynamic studies are essential for understanding its stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
